3,4-Methylenedioxybenzylmagnesium chloride

Description

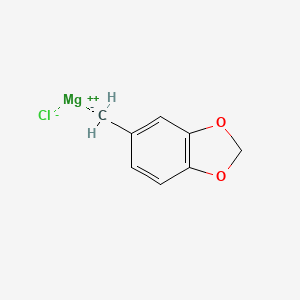

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

magnesium;5-methanidyl-1,3-benzodioxole;chloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7O2.ClH.Mg/c1-6-2-3-7-8(4-6)10-5-9-7;;/h2-4H,1,5H2;1H;/q-1;;+2/p-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMNBTAILUJHNER-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[CH2-]C1=CC2=C(C=C1)OCO2.[Mg+2].[Cl-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClMgO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.90 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

108071-29-0 | |

| Record name | 108071-29-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 3,4 Methylenedioxybenzylmagnesium Chloride

Direct Formation via Magnesium Insertion

The most conventional method for preparing benzylmagnesium halides is the direct oxidative addition of magnesium metal to a benzyl (B1604629) halide. thieme-connect.de This process, a cornerstone of organometallic chemistry, involves the insertion of magnesium into the carbon-halogen bond to form the Grignard reagent. chemguide.co.uk The reaction is typically exothermic and requires careful control to prevent side reactions, most notably Wurtz-type homocoupling, where the newly formed Grignard reagent reacts with the starting halide. researchgate.net

The primary precursor for the direct synthesis of 3,4-Methylenedioxybenzylmagnesium chloride is 3,4-Methylenedioxybenzyl chloride, also commonly known as piperonyl chloride. thieme-connect.denist.gov This compound has the chemical formula C₈H₇ClO₂. nist.gov While benzyl bromides are often more reactive, benzyl chlorides are frequently used for preparing the corresponding Grignard reagents. thieme-connect.degoogle.com The reaction of benzyl chloride with magnesium in an appropriate solvent readily yields the desired benzylmagnesium chloride. thieme-connect.de

The success of a Grignard reaction is highly dependent on the reaction conditions, particularly the choice of solvent and the method of initiation.

Solvent Effects: The solvent plays a crucial role by solvating the magnesium species, which is essential for the reaction to proceed. Ethereal solvents are standard for Grignard synthesis. chemguide.co.uk

Diethyl ether (ethoxyethane) is a classic solvent for preparing benzylmagnesium chloride. thieme-connect.desciencemadness.org

Tetrahydrofuran (B95107) (THF) is another common solvent that can facilitate substitution reactions more readily than diethyl ether due to its higher boiling point. gelest.com However, magnesium halides are more soluble in THF, which can complicate work-up procedures. gelest.com

2-Methyltetrahydrofuran (2-MeTHF) has been evaluated as a greener alternative and has shown comparable or superior performance in the Grignard reaction of benzyl chloride. researchgate.net

A systematic screening of solvents for the benzyl chloride Grignard reaction has shown varying impacts on yield and byproduct formation.

Table 1: Solvent Effects on Benzyl Chloride Grignard Reaction

| Solvent | Key Characteristics | Reference |

|---|---|---|

| Diethyl Ether | Traditional solvent, good for standard preparations. | thieme-connect.de |

| Tetrahydrofuran (THF) | Higher boiling point allows for more elevated reaction temperatures; more facile substitution. | gelest.com |

Initiators: The surface of magnesium metal is typically coated with a passivating layer of magnesium oxide, which can inhibit the reaction. wikipedia.org Various activating agents, or initiators, are used to overcome this barrier and start the reaction.

Iodine, methyl iodide, and 1,2-dibromoethane (B42909) are common activating agents. wikipedia.org The use of 1,2-dibromoethane is advantageous as its reaction with magnesium produces gaseous ethylene, providing a visual cue that the activation has been successful. wikipedia.org

Preformed Grignard reagent can also be added in a small amount to initiate the reaction. wikipedia.org

Aryl bromides , such as bromobenzene, can be used to trigger the reaction between magnesium and an aryl chloride, a principle that can be applied to benzyl systems. google.com

Grignard reagents are potent nucleophiles and strong bases, which limits the types of functional groups that can be present in the substrate during direct synthesis. masterorganicchemistry.com They react readily with acidic protons, such as those found in water, alcohols, and carboxylic acids. chemguide.co.ukmasterorganicchemistry.com They also add to electrophilic carbonyl groups (ketones, aldehydes, esters) and epoxides. masterorganicchemistry.com

The 3,4-methylenedioxy group itself is an acetal, specifically a cyclic ether, which is generally stable under the conditions used for Grignard formation. However, other sensitive functional groups on the aromatic ring or elsewhere in the molecule would likely not be tolerated during a direct insertion synthesis. For substrates containing sensitive moieties like esters or nitriles, direct formation is often not feasible, necessitating alternative synthetic strategies. harvard.edusigmaaldrich.com

Alternative Preparative Routes to this compound

To overcome the limitations of direct magnesium insertion, particularly regarding functional group tolerance, alternative methods for generating Grignard reagents have been developed.

Halogen-magnesium exchange has emerged as a powerful technique for preparing highly functionalized Grignard reagents. harvard.edu This method involves the reaction of an organic halide with an alkyl-Grignard reagent, such as isopropylmagnesium chloride (i-PrMgCl), often in the presence of lithium chloride (LiCl). researchgate.netrsc.org The use of i-PrMgCl·LiCl, known as a "turbo-Grignard" reagent, can greatly accelerate the rate of exchange. researchgate.net

This strategy offers significant advantages:

Functional Group Tolerance: The exchange can often be performed at low temperatures (e.g., below 0 °C), where many sensitive functional groups like esters, nitriles, and amides, which would be attacked by the Grignard reagent at higher temperatures, remain intact. harvard.edusigmaaldrich.com

Chemoselectivity: The exchange is highly chemoselective. For instance, an aryl iodide can be selectively converted to a Grignard reagent in the presence of an aryl bromide. researchgate.net

While many published examples focus on aryl halides, the principles are applicable to benzyl systems, providing a pathway to this compound derivatives that would be inaccessible through direct synthesis. rsc.org

Table 2: Comparison of Synthetic Routes

| Method | Precursor | Key Reagents | Main Advantage | Reference |

|---|---|---|---|---|

| Direct Insertion | 3,4-Methylenedioxybenzyl chloride | Mg turnings | Straightforward, classical method | thieme-connect.de |

| Halogen-Mg Exchange | Functionalized 3,4-Methylenedioxybenzyl halide | i-PrMgCl·LiCl | High functional group tolerance | harvard.eduresearchgate.net |

A more recent and innovative approach involves the direct conversion of benzyl alcohols into their corresponding benzyl Grignard reagents. This transformation is achieved through the activation of the sp³ C-O bond, catalyzed by transition metals. datapdf.com The precursor for this route would be 3,4-Methylenedioxybenzyl alcohol. fishersci.com

Research has shown that catalysts based on iron (Fe), cobalt (Co), or nickel (Ni) can promote the direct magnesiation of benzyl alcohols in the presence of a different Grignard reagent, such as n-hexylmagnesium chloride. datapdf.com This method represents a significant departure from classical syntheses that rely on halide precursors. It offers a novel and direct pathway from readily available benzyl alcohols to valuable benzylmagnesium chloride reagents, expanding the toolkit for organometallic synthesis. datapdf.com

Reactivity and Reaction Mechanisms of 3,4 Methylenedioxybenzylmagnesium Chloride

Fundamental Nucleophilic Reactivity of Benzyl (B1604629) Grignard Reagents

The core reactivity of benzyl Grignard reagents like 3,4-Methylenedioxybenzylmagnesium chloride stems from the nucleophilic character of the carbon atom attached to the magnesium halide. This enables it to attack electrophilic centers, leading to the creation of new chemical bonds.

Addition Reactions to Carbonyl Compounds (Aldehydes, Ketones, Esters)

Grignard reagents readily add to the electrophilic carbon of a carbonyl group. libretexts.org This nucleophilic addition is a fundamental and versatile method for alcohol synthesis. pressbooks.pub The reaction proceeds through a tetrahedral alkoxide intermediate, which is subsequently protonated to yield the alcohol. pressbooks.pub

The reactivity of the carbonyl compound towards nucleophilic addition by a Grignard reagent is influenced by both electronic and steric factors. ncert.nic.instackexchange.com Aldehydes are generally more reactive than ketones due to less steric hindrance and greater electrophilicity of the carbonyl carbon. ncert.nic.in

Aldehydes: Reaction with aldehydes produces secondary alcohols. For instance, the reaction of a benzyl Grignard reagent with an aldehyde will form a secondary alcohol with a new benzyl-substituted carbon center. pressbooks.pub

Ketones: Ketones react with Grignard reagents to form tertiary alcohols. pressbooks.pub The two substituents on the ketone and the benzyl group from the Grignard reagent will be attached to the new tertiary carbon center.

Esters: The reaction of a Grignard reagent with an ester results in the formation of a tertiary alcohol. pressbooks.pub This occurs through a double addition process. The first addition leads to a ketone intermediate, which then rapidly reacts with a second equivalent of the Grignard reagent.

The general mechanism involves the coordination of the magnesium atom to the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon, facilitating the nucleophilic attack by the carbanion. libretexts.org

Reactions with Nitriles

Grignard reagents, including benzylmagnesium halides, react with nitriles to form ketones after an acidic workup. masterorganicchemistry.com The nucleophilic carbon of the Grignard reagent adds to the electrophilic carbon of the nitrile group, forming an imine anion intermediate. libretexts.org Subsequent hydrolysis of this intermediate yields the corresponding ketone. masterorganicchemistry.comlibretexts.org

The reaction is typically second-order, being first order in both the Grignard reagent and the nitrile. masterorganicchemistry.com For less reactive nitriles or sterically hindered Grignard reagents, the addition can be sluggish. nih.gov In such cases, the use of a catalyst, such as a copper(I) salt, can effectively promote the reaction. masterorganicchemistry.com Zinc chloride has also been shown to catalyze the addition of Grignard reagents to aromatic nitriles, allowing the reaction to proceed under milder conditions. nih.gov

Cross-Coupling Reactions Involving this compound

Transition metal-catalyzed cross-coupling reactions are powerful methods for forming carbon-carbon bonds. nih.gov Grignard reagents are frequently employed as the organometallic nucleophile in these transformations. nih.gov

Catalytic Coupling with Organic Halides

Various transition metals, including palladium, nickel, copper, and iron, have been shown to catalyze the cross-coupling of Grignard reagents with organic halides. nih.govnih.govorgsyn.org These reactions provide a direct route to couple two different organic fragments.

Silver-Catalyzed Benzylation with this compound Analogues

Silver nitrate (B79036) has been demonstrated to be an effective catalyst for the cross-coupling reaction of alkyl halides with benzyl Grignard reagents. acs.orgacs.orgnih.gov This method is particularly useful for the benzylation of tertiary and secondary alkyl halides, leading to the formation of sterically hindered products containing quaternary carbon centers. acs.orgacs.orgorganic-chemistry.org The reaction proceeds efficiently in ether, often at room temperature. acs.org

The catalytic cycle is proposed to involve the reduction of silver(I) to zerovalent silver by the Grignard reagent. organic-chemistry.org This is followed by a single-electron transfer from the silver to the alkyl halide to generate an alkyl radical. This radical then couples with a benzylsilver species to form the final product and regenerate the silver catalyst. organic-chemistry.org This silver-catalyzed approach offers an alternative to more traditional palladium or nickel-based systems and has shown to be more efficient in certain cases, especially for the benzylation of tertiary alkyl halides. acs.org

Table 1: Silver-Catalyzed Benzylation of Alkyl Halides with Benzylmagnesium Bromide

| Entry | Alkyl Halide | Product | Yield (%) |

|---|---|---|---|

| 1 | 2-Methyl-2-bromodecane | 2-Benzyl-2-methyldecane | 95 |

| 2 | 1-Bromo-1-methylcyclohexane | 1-Benzyl-1-methylcyclohexane | 92 |

| 3 | 2-Bromo-2-methylbutane | 2-Benzyl-2-methylbutane | 85 |

Data sourced from research on silver-catalyzed benzylation reactions. acs.org

Palladium-Catalyzed Dearomatization with this compound Analogues

Palladium-catalyzed reactions can be used to achieve the dearomatization of benzylic systems. nih.govrug.nl The use of highly reactive Grignard reagents as nucleophiles in these reactions can lead to fast reaction times and low catalyst loadings. nih.govrsc.org

The mechanism of this transformation involves the oxidative addition of the palladium catalyst to a benzylic halide to form a π-benzyl palladium intermediate. nih.gov Subsequent transmetalation with the Grignard reagent and reductive elimination leads to the dearomatized product. nih.govrug.nl This methodology has been successfully applied to naphthyl halides and five-membered heteroaromatic compounds. nih.govrsc.org While the high reactivity of Grignard reagents is advantageous, it can also lead to side reactions such as uncatalyzed coupling and homocoupling. nih.gov

More recent developments have shown that palladium catalysis can also be used for the dearomatization of heterocyclic systems, such as benzothiophenes. nih.gov In some cases, the dearomatized intermediate can be isolated and further functionalized, highlighting the synthetic utility of this approach. nih.gov

Rhodium-Catalyzed Homo-coupling Involving Benzyl Grignard Reagents

The rhodium-catalyzed homo-coupling of Grignard reagents represents a significant advancement in the formation of carbon-carbon bonds. While the primary focus of recent studies has been on aryl Grignard reagents, the underlying principles can be extended to benzyl Grignard reagents like this compound. nih.govbeilstein-journals.orgnih.govresearchgate.netresearcher.life

A proposed mechanism for the rhodium-catalyzed homo-coupling of aryl Grignard reagents, which can be extrapolated to benzyl Grignard reagents, involves a Rh(I)/Rh(III) catalytic cycle. nih.gov Initially, the active Rh(I) catalyst reacts with the Grignard reagent to form a Rh(I)-aryl (or benzyl) complex. Oxidative addition of an alkyl halide, such as 1,2-dibromoethane (B42909), to this complex generates a Rh(III)-aryl (or benzyl) species. A subsequent transmetalation with another molecule of the Grignard reagent produces a Rh(III)-bis(aryl) (or bis(benzyl)) complex. Finally, reductive elimination from this complex yields the desired homo-coupled product and regenerates the Rh(I) catalyst. nih.gov

In the context of benzyl Grignard reagents, it has been observed that a rhodium–bis(benzyl) complex can be formed from a benzyl halide and a Grignard reagent in the presence of a rhodium catalyst like RhCl(PPh₃)₃, leading to the formation of the corresponding dibenzyl product. nih.govbeilstein-journals.org The choice of the oxidant is crucial, with 1,2-dibromoethane proving to be highly effective. nih.gov The reaction conditions, including the specific rhodium catalyst and solvent, significantly influence the reaction's efficiency. For instance, RhCl(PPh₃)₃ in THF has been identified as an effective combination for the homo-coupling of aryl Grignard reagents. beilstein-journals.org

The development of one-pot homo-coupling reactions for Grignard reagents has streamlined the synthesis of symmetrical biaryl and dibenzyl compounds. beilstein-journals.orgnih.govresearchgate.netresearcher.life These reactions have been successfully applied to the synthesis of complex molecules, such as integrin inhibitors. nih.govnih.govresearcher.life

| Catalyst | Oxidant | Solvent | Product Type | Ref. |

| RhCl(PPh₃)₃ | 1,2-dibromoethane | THF | Dibenzyl | nih.govbeilstein-journals.org |

| RhCl(PPh₃)₃ | Not specified | THF | Biphenyl | nih.gov |

| [Rh(cod)Cl]₂ | Not specified | THF | Biphenyl | researchgate.net |

Ligand-Coupling with Pyridylsulfonium Salts

Information specifically regarding the ligand-coupling of this compound with pyridylsulfonium salts is not available in the provided search results.

Reactions with Heterocyclic Systems

Transformations Involving N-oxides (Pyridines, Pyrazines)

The reaction of Grignard reagents, including by extension this compound, with heterocyclic N-oxides like pyridine (B92270) N-oxides and pyrazine (B50134) N-oxides is a versatile method for the synthesis of a variety of substituted heterocycles. rsc.orgrsc.org These reactions are typically fast, even at low temperatures, and can lead to a diverse set of products depending on the reaction conditions. rsc.orgresearchgate.net

When Grignard reagents react with pyridine N-oxides, addition generally occurs at the α-carbon (C-2 position). rsc.orgresearchgate.net This regioselectivity is a key feature of the reaction. rsc.org The initial addition can be followed by different transformations. Under certain conditions, particularly with rapid addition of the Grignard reagent, the reaction can lead to cleavage of the N-O bond and opening of the pyridine ring to form stereodefined dienal oximes in good to excellent yields. researchgate.net These dienal oximes are valuable synthetic intermediates. rsc.orgresearchgate.net

However, by carefully controlling the reaction temperature, typically below -20 °C, ring-opening can be avoided. diva-portal.org For instance, reacting Grignard reagents with pyridine N-oxides at -40 °C, followed by the addition of an aldehyde or ketone, results in a completely regio- and stereoselective synthesis of trans-2,3-dihydropyridine N-oxides. diva-portal.org These intermediates can then be reduced to form trans-2,3-disubstituted piperidines. diva-portal.org

In the case of pyrazine N-oxides, reaction with Grignard reagents is also very rapid. rsc.org To avoid the formation of insoluble black solids, the reaction is best performed at temperatures at or below -40 °C. rsc.org These reactions can be used to synthesize substituted piperazines, including optically active versions when a chiral ligand like sparteine (B1682161) is employed. rsc.orgrsc.org

The reactivity of the N-oxide is influenced by the electron-donating or electron-withdrawing nature of substituents on the heterocyclic ring. The N-oxide group itself activates the ring, making it susceptible to nucleophilic attack by the Grignard reagent. thieme-connect.de The N-O bond in heteroaromatic N-oxides is relatively weak and prone to heterolytic fragmentation following the initial nucleophilic attack. thieme-connect.de

| Heterocyclic N-oxide | Grignard Reagent | Key Condition | Major Product Type | Ref. |

| Pyridine N-oxide | General Grignard | Rapid addition | Dienal oxime | rsc.orgresearchgate.net |

| Pyridine N-oxide | General Grignard | Temp < -20 °C, then electrophile | trans-2,3-Dihydropyridine N-oxide | diva-portal.org |

| Pyrazine N-oxide | General Grignard | Temp ≤ -40 °C | Substituted piperazine (B1678402) precursor | rsc.org |

Application in Functionalized Heterocycle Synthesis

The use of functionalized Grignard reagents, such as this compound, is a cornerstone in the synthesis of a wide array of polyfunctional heterocycles. nih.gov The halogen-magnesium exchange reaction has significantly broadened the scope of accessible functionalized Grignard reagents, allowing for the presence of various functional groups like esters, nitriles, and even sensitive groups such as nitro and hydroxyl. nih.gov

These versatile organomagnesium compounds can be reacted with a diverse range of electrophiles to introduce specific functionalities onto heterocyclic scaffolds. This methodology provides a powerful route to polyfunctionalized thiophenes, furans, pyrroles, imidazoles, thiazoles, pyridines, quinolines, and uracil (B121893) derivatives. nih.gov

The direct metalation of heterocycles using magnesium-based reagents is another important strategy. For instance, ortho-metalation of pyridine N-oxides can be achieved using Grignard reagents, enabling the introduction of various electrophiles at the C-2 position. diva-portal.org This approach has been utilized in the synthesis of 2-substituted pyridine N-oxides, which can be further functionalized, for example, through Suzuki-Miyaura coupling reactions of the corresponding 2-iodo derivatives. diva-portal.org

Furthermore, the reaction of Grignard reagents with heterocyclic N-oxides can be a key step in multi-step synthetic sequences. For example, the dienal-oximes formed from the reaction of Grignard reagents with pyridine N-oxides can undergo ring-closure upon heating to yield substituted pyridines. rsc.orgdiva-portal.org Similarly, the reaction of Grignard reagents with pyrazine N-oxides at low temperatures, followed by reduction and protection, provides a step-efficient route to protected piperazines that can be selectively functionalized at either nitrogen atom. diva-portal.org

Mechanistic Insights into Carbon-Magnesium Bond Reactivity of this compound

Polarity and Nucleophilic Character of the Grignard Bond

Due to this high polarity, the carbon atom in this compound is a potent nucleophile. thermofisher.com This nucleophilicity drives its reactions with a wide range of electrophiles. The C-Mg bond is also relatively weak, which contributes to the high reactivity of Grignard reagents. numberanalytics.com

The magnesium atom in the Grignard reagent is not merely a spectator. Its electropositive nature and coordinative unsaturation allow it to interact with and activate electrophiles, often through coordination with a heteroatom like oxygen or nitrogen in the substrate. numberanalytics.com This coordination further enhances the electrophilicity of the reaction center, facilitating the nucleophilic attack by the benzylic carbon.

In solution, the structure of a Grignard reagent can be more complex than the simple RMgX formula suggests, often existing as monomers, dimers, or other aggregates, and being solvated by ether molecules. numberanalytics.com However, for mechanistic purposes, the polarized C-Mg bond model effectively explains the observed reactivity. libretexts.org

| Bond | Type | Polarization | Implication | Ref. |

| C-Mg | Polar Covalent | Cδ--Mgδ+ | Nucleophilic Carbon | numberanalytics.comoraclecloud.com |

| Mg-Cl | Ionic | Mgδ+-Clδ- | Soluble Salt-like | oraclecloud.com |

Role of Radical Intermediates in Catalytic Cycles

The involvement of radical intermediates in Grignard reactions, particularly those involving benzylic and allylic reagents, is a subject of ongoing investigation. The classical mechanism for Grignard additions to carbonyls is a polar, nucleophilic addition. However, under certain conditions, a single-electron transfer (SET) mechanism, which generates radical intermediates, can become competitive or even dominant.

For a Grignard reaction to proceed via an SET pathway, an electron is transferred from the Grignard reagent (the reductant) to the substrate (the oxidant), forming a radical cation from the Grignard reagent and a radical anion from the substrate. In the context of this compound, this would involve the formation of a 3,4-methylenedioxybenzyl radical.

Factors Influencing the Formation of Radical Intermediates:

Substrate Identity: The reduction potential of the substrate is a critical factor. Ketones with low reduction potentials, especially aromatic ketones like benzophenone, are more likely to accept an electron and favor a radical mechanism. acs.org In contrast, reactions with most aliphatic aldehydes and ketones tend to proceed through a polar nucleophilic addition pathway without significant involvement of radical intermediates. acs.orgresearchgate.net

Steric Hindrance: Increased steric bulk at the reaction centers can hinder the direct nucleophilic attack, making the SET pathway more favorable. organic-chemistry.org While the 3,4-methylenedioxybenzyl group is not exceptionally bulky, reactions with sterically hindered ketones could potentially involve radical intermediates.

Solvent: The solvent can influence the reaction pathway, although its effect is complex and intertwined with the solvation of the Grignard reagent. acs.org

Evidence and Postulated Mechanisms:

Direct evidence for radical intermediates in reactions of this compound is not prominently documented in the literature. However, studies on benzylmagnesium chloride itself have shown "abnormal" reaction products, such as rearrangements, which in some cases can be rationalized by invoking radical pathways, although other mechanisms are also possible. mdma.ch For instance, the formation of rearranged products like o-tolyl derivatives from benzylmagnesium chloride reactions with certain aldehydes has been explained through a non-radical, pericyclic mechanism. nih.gov

It is important to note that quantum-chemical calculations on the homolytic cleavage of the Mg-C bond in simple Grignard reagents like CH₃MgCl suggest a high bond dissociation energy, making the spontaneous formation of alkyl radicals in solution unlikely. acs.org The SET process is generally considered a substrate-induced phenomenon.

While catalytic cycles explicitly detailing the role of radical intermediates for this specific Grignard reagent are not established, any such cycle would likely involve the regeneration of a catalytic species that facilitates the SET process. For instance, certain transition metal impurities or additives can promote SET pathways in Grignard reactions.

Table 1: Plausibility of Radical Intermediates in Reactions of this compound

| Substrate Type | Plausibility of Radical Pathway | Rationale |

| Aliphatic Aldehydes | Low | High reduction potential of the substrate favors polar nucleophilic addition. acs.orgresearchgate.net |

| Aliphatic Ketones | Low to Moderate | Generally favor polar addition, but steric hindrance can increase the likelihood of SET. organic-chemistry.org |

| Aromatic Ketones (e.g., Benzophenone) | High | Low reduction potential of the substrate makes it a good electron acceptor. acs.org |

| Sterically Hindered Carbonyls | Moderate to High | Steric hindrance disfavors the concerted nucleophilic attack, making the outer-sphere SET mechanism more competitive. organic-chemistry.org |

Electron Density Analysis in Reaction Pathways (e.g., Molecular Electron Density Theory applications)

Molecular Electron Density Theory (MEDT) is a modern theoretical framework used to study chemical reactivity. It posits that the changes in electron density, rather than molecular orbital interactions, are the driving force of chemical reactions. An analysis of the electron density distribution and its changes along a reaction pathway can provide profound insights into the reaction mechanism, including bond formation and breaking processes.

As of now, a specific MEDT analysis for the reactions of this compound has not been reported in the scientific literature. However, the principles of MEDT can be applied to understand its reactivity.

Key Concepts of MEDT Relevant to this compound:

Electron Density Distribution: The C-Mg bond in this compound is highly polarized, with a significant accumulation of electron density on the benzylic carbon atom. masterorganicchemistry.com This high electron density confers its nucleophilic character. The methylenedioxy group, being an electron-donating group, can further modulate the electron density on the aromatic ring and the benzylic carbon.

Global Electron Density Transfer (GEDT): In a polar reaction, such as the addition of a Grignard reagent to a carbonyl compound, there is a net transfer of electron density from the nucleophile (the Grignard reagent) to the electrophile (the carbonyl compound). The magnitude of the GEDT at the transition state is a measure of the reaction's polarity.

Topological Analysis of the Electron Localization Function (ELF): ELF analysis allows for the visualization of electron localization in a molecule, providing a chemical picture of bonding and lone pairs. Along a reaction pathway, ELF analysis can show the breaking of the C-Mg bond and the formation of a new C-C bond in a gradual and continuous manner.

Hypothetical Electron Density Analysis of a Reaction Pathway:

Consider the nucleophilic addition of this compound to formaldehyde (B43269). An MEDT study of this reaction would likely reveal the following:

Reactant Stage: The electron density of the Grignard reagent would show a high concentration on the benzylic carbon. The formaldehyde molecule would exhibit a polarized C=O bond, with the carbon atom being electron-deficient.

Transition State (TS) Stage: As the reactants approach, there would be a flow of electron density from the nucleophilic carbon of the Grignard reagent to the electrophilic carbon of the formaldehyde. The ELF analysis of the TS would likely show the beginning of the formation of the new C-C bond and the concurrent weakening of the C-Mg bond and the C=O pi bond.

Product Stage (Alkoxide): After the TS, the C-C bond is fully formed, and the original carbonyl oxygen now bears a negative charge, coordinated to the MgX moiety. The electron density analysis would show a single bond between the benzyl group and the former carbonyl carbon.

Table 2: Predicted Electron Density Changes in the Reaction of this compound with Formaldehyde

| Reaction Stage | Key Electron Density Features |

| Reactants | High electron density on the benzylic carbon of the Grignard reagent. Electron-deficient carbonyl carbon in formaldehyde. |

| Transition State | Electron density flows from the benzylic carbon to the carbonyl carbon. Weakening of the C-Mg and C=O π-bonds. Incipient C-C bond formation. |

| Product (Alkoxide) | Fully formed C-C single bond. High electron density localized on the oxygen atom of the newly formed alkoxide. |

Stereochemical and Regiochemical Aspects in Reactions Involving 3,4 Methylenedioxybenzylmagnesium Chloride

Regioselectivity in Electrophilic Additions

Regioselectivity refers to the preference for a reaction to occur at one position over another. In the context of 3,4-methylenedioxybenzylmagnesium chloride, this is most relevant in its reactions with α,β-unsaturated carbonyl compounds, which possess two potential electrophilic sites: the carbonyl carbon (1,2-addition) and the β-carbon (1,4-conjugate addition).

The regiochemical outcome of the addition of Grignard reagents to enones is influenced by a variety of factors, including the structure of the Grignard reagent, the substrate, the solvent, and the presence of additives. Generally, benzylmagnesium halides, including this compound, are considered "harder" nucleophiles compared to organocuprates, which typically favor 1,2-addition to the carbonyl group. However, the regioselectivity can be modulated.

Factors Influencing Regioselectivity:

Steric Hindrance: Increased steric bulk around the carbonyl group of the enone can favor 1,4-addition by hindering the direct attack at the carbonyl carbon.

Electronic Effects: The electronic nature of the substituents on both the Grignard reagent and the enone can play a role. The electron-donating methylenedioxy group on the aromatic ring of the Grignard reagent can influence its hardness and reactivity.

Solvent: The coordinating ability of the solvent can affect the aggregation state and reactivity of the Grignard reagent. Less coordinating solvents may favor 1,4-addition.

Additives: The addition of copper(I) salts, such as CuI or CuCN, can dramatically shift the regioselectivity towards 1,4-addition by forming a softer organocopper intermediate in situ.

Illustrative Data on Regioselectivity:

| Entry | Electrophile | Additive | Solvent | Predominant Product | Reference Principle |

| 1 | Chalcone | None | THF | 1,2-Addition | Hard Nucleophile Behavior |

| 2 | Chalcone | CuI (catalytic) | THF | 1,4-Addition | In situ Organocuprate Formation |

This table is illustrative and based on general principles of Grignard reagent reactivity.

Stereoselectivity in Chiral Induction and Control

When this compound reacts with a chiral electrophile, such as a chiral aldehyde or ketone, the formation of diastereomeric products is possible. The control of this diastereoselectivity is crucial for the synthesis of enantiomerically pure compounds. The stereochemical outcome is often rationalized using established stereochemical models like Cram's rule, the Felkin-Anh model, and the chelation-control model.

Cram's Rule and the Felkin-Anh Model:

For the addition of a Grignard reagent to a chiral aldehyde or ketone containing an adjacent stereocenter, the Felkin-Anh model generally provides accurate predictions of the major diastereomer. This model posits that the largest substituent on the stereocenter orients itself anti-periplanar to the incoming nucleophile to minimize steric interactions. The nucleophile then attacks the carbonyl carbon along the Bürgi-Dunitz trajectory (approximately 107°).

Chelation Control:

In cases where the chiral electrophile possesses a chelating group (e.g., an α-alkoxy or α-amino group), the magnesium atom of the Grignard reagent can coordinate to both the carbonyl oxygen and the heteroatom of the chelating group. This forms a rigid cyclic intermediate that directs the nucleophilic attack from the less hindered face, often leading to a different diastereomer than predicted by the Felkin-Anh model.

Diastereoselective and Enantioselective Methodologies

The development of methodologies to achieve high diastereoselectivity and enantioselectivity in reactions involving this compound is a key area of synthetic chemistry.

Diastereoselective Methodologies:

High diastereoselectivity can be achieved by careful selection of the chiral substrate and reaction conditions. For example, the use of chiral auxiliaries on the electrophile can effectively control the facial selectivity of the Grignard addition. The addition of this compound to imines derived from chiral amines is another strategy to produce chiral amines with high diastereomeric excess. researchgate.net

Enantioselective Methodologies:

To achieve enantioselectivity in the reaction of this compound with a prochiral electrophile (e.g., an achiral aldehyde or ketone), a chiral catalyst or additive is required. Chiral ligands can coordinate to the magnesium atom of the Grignard reagent, creating a chiral environment that biases the addition to one face of the electrophile over the other. nih.gov Common classes of chiral ligands used in enantioselective Grignard additions include chiral amino alcohols, diamines, and phosphines.

Illustrative Data on Enantioselective Addition:

The following table provides a hypothetical example of the enantioselective addition of this compound to benzaldehyde (B42025) in the presence of a chiral ligand, based on typical results observed in such reactions.

| Entry | Electrophile | Chiral Ligand | Solvent | Product Configuration | Enantiomeric Excess (ee) | Reference Principle |

| 1 | Benzaldehyde | (S)-(-)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP) | Toluene | (R) | >90% | Chiral Ligand-Mediated Asymmetric Catalysis |

| 2 | Benzaldehyde | (-)-Sparteine | Et2O | (S) | Moderate | Chiral Diamine Additive |

This table is illustrative and based on general principles of enantioselective Grignard additions.

Factors Influencing Selectivity

Several factors can influence the stereochemical and regiochemical selectivity of reactions involving this compound.

Steric Hindrance: As discussed in the context of the Felkin-Anh model, steric interactions between the substituents on the electrophile and the incoming Grignard reagent are a primary determinant of diastereoselectivity. Larger substituents will direct the attack to the opposite face.

Electronic Effects: The electronic properties of both the Grignard reagent and the electrophile can influence the transition state energies and thus the selectivity. The electron-donating nature of the 3,4-methylenedioxy group can affect the nucleophilicity and hardness of the Grignard reagent.

Reaction Conditions:

Temperature: Lower reaction temperatures generally lead to higher selectivity by amplifying the small energy differences between competing diastereomeric or enantiomeric transition states.

Solvent: The solvent can influence the aggregation state of the Grignard reagent and its coordination to the electrophile. Ethereal solvents like tetrahydrofuran (B95107) (THF) and diethyl ether (Et2O) are common, and their coordinating ability can impact selectivity. nih.gov

Halide Effect: The nature of the halide in the Grignard reagent (in this case, chloride) can influence the Lewis acidity of the magnesium center and its chelating ability, thereby affecting diastereoselectivity in certain reactions. nih.gov

Computational Chemistry and Theoretical Studies on 3,4 Methylenedioxybenzylmagnesium Chloride Systems

Application of Quantum Chemical Methods (e.g., Density Functional Theory, Coupled-Cluster Theory)

Quantum chemical methods are foundational to the study of Grignard reagents.

Density Functional Theory (DFT) is the most widely used method due to its favorable balance of computational cost and accuracy. nih.gov DFT calculations are employed to:

Determine the geometries of monomers, dimers, and solvent complexes. nih.gov

Calculate the thermodynamic stability of different species involved in the Schlenk equilibrium. researchgate.net

Investigate the electronic structure, such as the charge distribution on the nucleophilic carbon atom. libretexts.orgpurdue.edu

For example, studies on simpler systems like CH₃MgCl often use functionals like B3LYP to model structures and energies. nih.gov

Coupled-Cluster Theory (CC) , while more computationally demanding, provides higher accuracy and is used as a benchmark for validating DFT results, especially for calculating reaction energies and barrier heights. Due to its cost, it is typically applied to smaller, simplified model systems.

Møller-Plesset Perturbation Theory (MP2) is another method used, sometimes in combination with other models like the reference interaction site model (RISM-MP2), to study Grignard reagents in solution. researchgate.net

Modeling Reaction Pathways and Transition States

A primary application of computational chemistry in this field is the elucidation of reaction mechanisms. For the reaction of Grignard reagents with electrophiles like carbonyl compounds, theoretical modeling can map out the entire reaction pathway. nih.govresearchgate.net

This involves:

Locating Reactant Complexes: Identifying the initial association complexes between the Grignard reagent and the substrate.

Identifying Transition States (TS): Calculating the geometry and energy of the highest point on the reaction coordinate. The structure of the TS reveals the mechanism of bond formation. For Grignard additions, concerted, cyclic transition states are often proposed and investigated. nih.gov For instance, a common mechanism involves a six-membered cyclic TS where the magnesium atom coordinates to the carbonyl oxygen. nih.gov

Characterizing Intermediates and Products: Modeling any intermediates formed after the transition state and the final product complexes.

The calculated energy of the transition state relative to the reactants provides the activation energy barrier, which is key to understanding reaction kinetics. researchgate.net

Prediction of Reactivity Profiles and Selectivity Outcomes

Theoretical models can predict how changes in the structure of the Grignard reagent or substrate will affect the reaction outcome.

Reactivity: The nucleophilicity of a Grignard reagent is directly related to the partial negative charge on the carbon atom bonded to magnesium, which can be quantified using population analysis methods in quantum chemistry. libretexts.orgpurdue.edu The energy of the Highest Occupied Molecular Orbital (HOMO) of the Grignard reagent is another key indicator of its nucleophilic strength.

Selectivity: In reactions with complex substrates, such as β-hydroxy ketones, DFT calculations can explain observed diastereoselectivity. nih.gov By comparing the activation energies for the transition states leading to different stereoisomers, researchers can predict which product will be favored. These studies have shown that the nature of the halide (Cl, Br, I) can tune the Lewis acidity of the magnesium center and influence the rigidity of intermediate chelates, thereby controlling stereochemical outcomes. nih.gov

The following table illustrates the type of data that can be generated from DFT calculations to compare reaction pathways, based on studies of analogous systems.

| Parameter | Pathway A (e.g., Monomeric) | Pathway B (e.g., Dimeric) | Interpretation |

| Activation Energy (kcal/mol) | Higher Value | Lower Value | Pathway B is kinetically favored. |

| Reaction Energy (kcal/mol) | Negative Value | More Negative Value | Pathway B leads to a more thermodynamically stable product. |

| Key TS Bond Distance (Å) | C-C: 2.2 | C-C: 2.1 | Indicates the degree of bond formation in the transition state. |

This is an illustrative table based on general findings for Grignard reagents researchgate.net; specific values for 3,4-Methylenedioxybenzylmagnesium chloride are not available.

Molecular Electron Density Theory (MEDT) in Understanding Organometallic Reactivity

Molecular Electron Density Theory (MEDT) is a theoretical framework used to understand chemical reactivity, including that of organometallic compounds. numberanalytics.com MEDT posits that the changes in electron density, rather than molecular orbital interactions alone, are the primary drivers of chemical reactions.

In the context of a Grignard reagent like this compound, an MEDT study would involve:

Conceptual DFT Analysis: Calculating indices such as the electrophilicity and nucleophilicity indices of the reactants to predict the flow of electron density during the reaction.

Electron Density Analysis: Using tools like the Quantum Theory of Atoms in Molecules (QTAIM) or Electron Localization Function (ELF) to analyze the C-Mg bond. This analysis would quantitatively describe its polar covalent nature and the carbanionic character of the benzyl (B1604629) carbon, which acts as the nucleophile. purdue.edu

This approach provides a detailed picture of the bond-forming and bond-breaking processes in terms of the redistribution of electron density throughout the reaction.

Advanced Synthetic Applications and Methodological Developments

Total Synthesis of Complex Molecular Architectures Utilizing 3,4-Methylenedioxybenzylmagnesium Chloride (e.g., intermediates for methylenedioxy-containing targets)

This compound and its precursors are pivotal reagents in the total synthesis of various complex natural products that feature the methylenedioxy moiety. This structural motif is present in a wide array of biologically active compounds, including lignans and alkaloids. The Grignard reagent serves as a versatile C-nucleophile for the introduction of the 3,4-methylenedioxybenzyl group, which often forms a significant portion of the target molecule's carbon skeleton.

One notable class of compounds where this reagent is implicitly crucial is the aryltetralin lignans, such as podophyllotoxin . The synthesis of podophyllotoxin, a potent antitumor agent, involves the construction of a complex polycyclic system where one of the aromatic rings is a 3,4-methylenedioxyphenyl group. organic-chemistry.orgnih.govnuph.edu.ua Synthetic strategies often rely on the coupling of a derivative of this group with the other fragments of the molecule. While various methods exist, the use of a Grignard reagent derived from a 3,4-methylenedioxybenzyl halide represents a direct and efficient approach to forming one of the key carbon-carbon bonds in the synthesis of the lignan backbone. organic-chemistry.org

Another significant family of natural products featuring the methylenedioxy group is the rocaglamides , which exhibit potent insecticidal and anticancer activities. nih.govsemanticscholar.org The total synthesis of rocaglamide and its analogues is a considerable challenge due to the densely functionalized and stereochemically complex cyclopenta[b]benzofuran core. semanticscholar.orgresearchgate.net The synthesis of these molecules often involves the strategic coupling of a 3,4-dimethoxy- or a 3,4-methylenedioxy-phenyl group. The Grignard reagent, this compound, can be employed to introduce this key structural unit in the early stages of the synthesis, which is then further elaborated to construct the intricate polycyclic system.

The alkaloid papaverine , an opium alkaloid with vasodilator properties, is another example where the 3,4-methylenedioxybenzyl unit (or its dimethoxy analogue) is a core component. unigoa.ac.inunodc.orgorgchemres.orgnih.gov The structure of papaverine consists of an isoquinoline (B145761) ring linked to a dimethoxybenzyl group. unigoa.ac.innih.gov Syntheses of papaverine and related benzylisoquinoline alkaloids can utilize a Grignard reagent to form the bond between the benzyl (B1604629) moiety and the isoquinoline precursor.

The following table summarizes the application of this compound or its conceptual equivalents in the synthesis of these complex natural products.

| Target Molecule | Class of Compound | Role of this compound |

| Podophyllotoxin | Lignan | Introduction of the C-ring aromatic moiety. |

| Rocaglamide | Flavagline | Formation of a key C-C bond in the benzofuran core. |

| Papaverine | Alkaloid | Coupling of the benzyl group to the isoquinoline core. |

Development of Green Chemistry Approaches in Grignard Reactions (e.g., Solvent Innovation, Process Intensification)

In recent years, there has been a significant push towards the development of more environmentally benign and sustainable chemical processes. Grignard reactions, while powerful, traditionally rely on volatile and hazardous ethereal solvents like diethyl ether and tetrahydrofuran (B95107) (THF). Research into green chemistry approaches for these reactions has focused on solvent innovation and process intensification.

Solvent Innovation:

A key development has been the identification of greener alternative solvents for Grignard reactions. 2-Methyltetrahydrofuran (2-MeTHF) has emerged as a promising substitute for THF. masterorganicchemistry.com Derived from renewable resources like corncobs, 2-MeTHF exhibits higher boiling and flash points, making it safer to handle. masterorganicchemistry.com It also has lower water miscibility, which can simplify aqueous work-ups. Studies have shown that 2-MeTHF can be a superior solvent for benzyl Grignard reactions, in some cases leading to higher yields and reduced formation of byproducts like the Wurtz coupling product. masterorganicchemistry.com

Another green solvent alternative is cyclopentyl methyl ether (CPME) . nih.gov CPME is a hydrophobic ether with a high boiling point and low peroxide formation tendency, enhancing safety. nih.gov Its low miscibility with water facilitates product separation and solvent recovery, reducing waste streams. nih.gov

The following table compares the properties of traditional and green solvents for Grignard reactions.

| Solvent | Boiling Point (°C) | Flash Point (°C) | Water Solubility | Renewable Source |

| Diethyl Ether | 34.6 | -45 | 6.9 g/100 mL | No |

| THF | 66 | -14 | Miscible | Can be, but often not |

| 2-MeTHF | 80 | -11 | 14 g/100 mL | Yes |

| CPME | 106 | -1 | 1.1 g/100 mL | No |

Process Intensification:

Process intensification aims to develop smaller, safer, and more efficient manufacturing processes. For Grignard reactions, two key areas of development are continuous flow synthesis and mechanochemistry .

Continuous Flow Synthesis: Performing Grignard reactions in continuous flow reactors offers several advantages over traditional batch processes. unigoa.ac.inresearchgate.netnih.gov These systems allow for better control over reaction parameters such as temperature and mixing, which is particularly important for the often exothermic Grignard reactions. unigoa.ac.in The small reactor volumes enhance safety by minimizing the amount of reactive material present at any given time. Continuous flow can also improve product yield and purity while reducing waste. researchgate.net

Mechanochemistry: Mechanochemical synthesis, typically using a ball mill, offers a way to dramatically reduce or even eliminate the need for solvents. organic-chemistry.org This approach involves the mechanical grinding of reactants to initiate a chemical reaction. The synthesis of Grignard reagents in a ball mill has been successfully demonstrated, providing a highly sustainable alternative to traditional methods. organic-chemistry.org This technique can also be performed in the presence of air, simplifying the experimental setup. organic-chemistry.org

Integration into Multi-component Reactions and Cascade Sequences

Multi-component Reactions:

MCRs are one-pot reactions where three or more reactants combine to form a product that incorporates all or most of the atoms of the starting materials. nih.govnih.govrug.nlresearchgate.netnih.govresearchgate.netresearchgate.netsemanticscholar.org While specific examples involving this compound are not extensively documented, the general reactivity of benzylic Grignard reagents suggests their high potential in this area.

For instance, a three-component reaction could involve the addition of this compound to an in-situ formed imine, followed by trapping of the resulting magnesium amide with an electrophile. nih.govnih.gov This would allow for the rapid assembly of complex, substituted amines. The development of such MCRs would be highly valuable for the creation of libraries of compounds for drug discovery, particularly for targets where the methylenedioxybenzyl scaffold is a known pharmacophore.

The following table illustrates a hypothetical three-component reaction involving a Grignard reagent.

| Reactant 1 | Reactant 2 | Reactant 3 | Product |

| Aldehyde | Amine | This compound | α-Substituted Amine |

Cascade Sequences:

Cascade reactions, also known as tandem or domino reactions, are processes where a single reaction event triggers a series of subsequent intramolecular transformations to form a complex product. researchgate.netnih.govbaranlab.org The initial addition of a Grignard reagent to a suitably functionalized substrate can initiate such a cascade.

A reported example that illustrates this potential is the cascade Grignard addition followed by a propargyl Claisen rearrangement. nih.gov In this type of reaction, the Grignard reagent adds to a 2-O-propargyl enone. The resulting magnesium alkoxide intermediate then triggers a diastereoselective propargyl Claisen rearrangement, leading to the formation of an α-allene ketone with a newly formed quaternary center. nih.gov The use of this compound in such a sequence would allow for the direct incorporation of the methylenedioxybenzyl group and the simultaneous construction of a complex, allene-containing cyclic system.

Emerging Trends in Organomagnesium Chemistry with Focus on Methylenedioxybenzyl Grignard Reagents

The field of organomagnesium chemistry is continuously evolving, with new trends emerging that promise to enhance the utility and expand the scope of Grignard reagents, including this compound.

One of the most significant recent developments is the use of "turbo" Grignard reagents . These are prepared by the addition of lithium chloride (LiCl) to the Grignard reagent solution. researchgate.netresearchgate.net The presence of LiCl breaks down the polymeric aggregates of the Grignard reagent, leading to more soluble and highly reactive monomeric species. researchgate.net This increased reactivity allows for reactions to be carried out under milder conditions and can improve the yields of challenging transformations. The use of LiCl could be particularly beneficial for the preparation and reactions of this compound, potentially leading to more efficient and selective syntheses.

Another important trend is the development of methods for the preparation of highly functionalized Grignard reagents . uni-muenchen.deacs.orgacs.org Traditionally, the preparation of Grignard reagents was limited to substrates lacking sensitive functional groups. However, the development of halogen-magnesium exchange reactions at low temperatures has made it possible to prepare Grignard reagents bearing a wide range of functional groups, such as esters, nitriles, and even nitro groups. uni-muenchen.de This allows for the synthesis of more complex and valuable building blocks. For example, a 3,4-methylenedioxybenzyl ring could be further substituted with a functional group that would not be tolerated under classical Grignard preparation conditions.

The application of nickel-catalyzed cross-coupling reactions involving benzylic Grignard reagents is also a rapidly developing area. acs.orgacs.org These reactions allow for the stereospecific coupling of benzylic ethers and esters with Grignard reagents, providing a powerful tool for the synthesis of enantioenriched diarylethanes and other complex molecules. acs.org The use of this compound in these reactions would open up new avenues for the asymmetric synthesis of natural products and pharmaceuticals containing this important structural motif.

The following table summarizes these emerging trends and their potential impact on the chemistry of this compound.

| Emerging Trend | Description | Potential Impact |

| "Turbo" Grignard Reagents (RMgCl·LiCl) | Addition of LiCl to enhance reactivity and solubility. | Increased reaction rates, higher yields, and milder reaction conditions. |

| Functionalized Grignard Reagents | Preparation of Grignard reagents with sensitive functional groups. | Access to more complex and versatile building blocks. |

| Nickel-Catalyzed Cross-Coupling | Stereospecific coupling of benzylic electrophiles with Grignard reagents. | Enantioselective synthesis of complex molecules. |

Q & A

Q. How does the presence of trace moisture impact the compound’s reactivity in stereoselective syntheses?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.